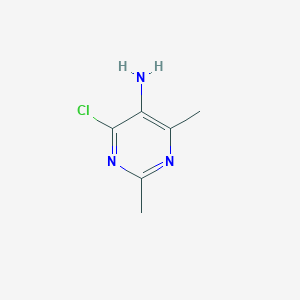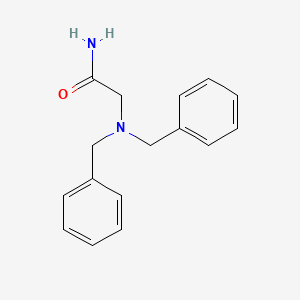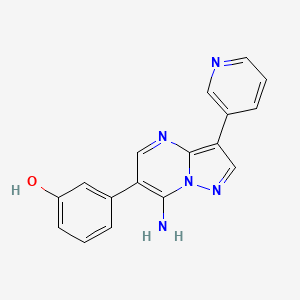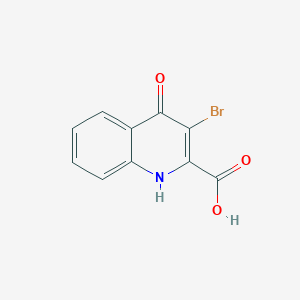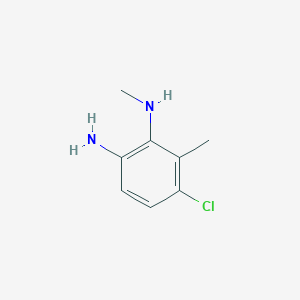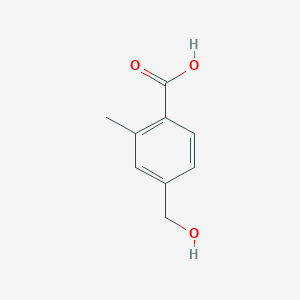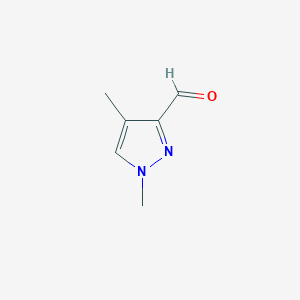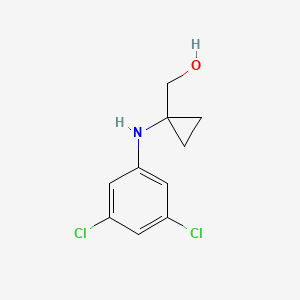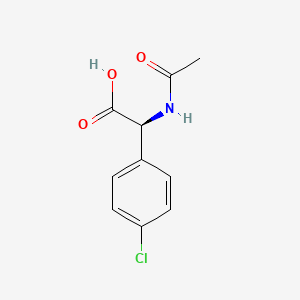![molecular formula C10H14N2O2 B3289848 4-[(4-Aminophenyl)amino]butanoic acid CAS No. 86147-74-2](/img/structure/B3289848.png)
4-[(4-Aminophenyl)amino]butanoic acid
Vue d'ensemble
Description
4-[(4-Aminophenyl)amino]butanoic acid is an organic compound with the molecular formula C10H14N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a butanoic acid moiety.
Mécanisme D'action
Target of Action
It is known that this compound is a useful organic compound used in life science research .
Mode of Action
It is known that the compound has a high affinity for histone deacetylases (hdacs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Pharmacokinetics
Its physical and chemical properties such as boiling point (36368 ℃), density (1178g/cm³), and flash point (17375 ℃) are known .
Action Environment
It’s important to note that this compound is primarily used for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Aminophenyl)amino]butanoic acid typically involves the condensation of succinic anhydride with acetanilide, followed by reduction. The process begins with the reaction of succinic anhydride and acetanilide in the presence of aluminum chloride and carbon disulfide. The mixture is stirred and cooled to 7-8°C, then heated to 30-45°C for one hour. After standing for two days, the mixture is decomposed with crushed ice, filtered, and washed with water. The resulting product is dissolved in sodium bicarbonate solution, decolorized with activated carbon, and acidified with hydrochloric acid to obtain the intermediate product, β-(4-acetylamino)phenylsuccinic acid. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scales. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(4-Aminophenyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
4-[(4-Aminophenyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Industry: Utilized in the production of pharmaceuticals and as a building block for more complex molecules.
Comparaison Avec Des Composés Similaires
- 4-(4-Aminophenyl)butyric acid
- 4-[(4-Aminophenyl)sulfonyl]amino]butanoic acid
Comparison: 4-[(4-Aminophenyl)amino]butanoic acid is unique due to its specific structure, which allows it to interact with molecular targets differently compared to similar compounds. For instance, 4-[(4-Aminophenyl)sulfonyl]amino]butanoic acid contains a sulfonyl group, which significantly alters its chemical properties and biological activity .
Propriétés
IUPAC Name |
4-(4-aminoanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJUXBRZSLRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B3289776.png)

